N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline
Overview
Description
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline is a compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This particular compound features a benzimidazole core with a benzyl group at the 1-position and a methyl group at the 4-position of the aniline moiety.
Preparation Methods
The synthesis of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline typically involves the condensation of o-phenylenediamine with benzyl chloride in the presence of a base, followed by the reaction with 4-methylaniline. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Scientific Research Applications
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, it may act as an allosteric activator of human glucokinase, enhancing its catalytic activity and thereby exerting hypoglycemic effects . The compound’s ability to inhibit microbial growth is attributed to its interaction with bacterial enzymes, disrupting essential metabolic processes .
Comparison with Similar Compounds
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline can be compared with other benzimidazole derivatives, such as:
Properties
IUPAC Name |
N-[(1-benzylbenzimidazol-2-yl)methyl]-4-methylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3/c1-17-11-13-19(14-12-17)23-15-22-24-20-9-5-6-10-21(20)25(22)16-18-7-3-2-4-8-18/h2-14,23H,15-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSOEUOVKWKUMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501165664 | |
Record name | N-(4-Methylphenyl)-1-(phenylmethyl)-1H-benzimidazole-2-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501165664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
292052-60-9 | |
Record name | N-(4-Methylphenyl)-1-(phenylmethyl)-1H-benzimidazole-2-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=292052-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Methylphenyl)-1-(phenylmethyl)-1H-benzimidazole-2-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501165664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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